

NU-7107 compared to other DNA repair inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **NU-7107**

Cat. No.: S548532

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Profile of NU-7107

NU-7107 is a second-generation analog of the DNA-dependent protein kinase (DNA-PK) inhibitor NU7026. It was specifically designed to address the **rapid plasma clearance observed with NU7026, which was largely attributed to extensive metabolism via hydroxylation at the C-2 position of its morpholine ring** [1].

The strategic development involved methylating the morpholine ring at the C-2 and C-6 positions to create **NU-7107**. This structural optimization proved successful: **the plasma clearance of NU7107 was four-fold slower than that of NU7026** in mouse models, indicating a significantly improved metabolic profile [1].

Comparative Quantitative Data

The table below summarizes the available quantitative data for **NU-7107** and its predecessor, NU7026.

Inhibitor	Primary Target	Key Pharmacokinetic Finding	Experimental Model
NU-7107	DNA-PK	Plasma clearance was four-fold slower than NU7026 [1]	Female BALB/c mice (IV administration) [1]

Inhibitor	Primary Target	Key Pharmacokinetic Finding	Experimental Model
NU7026	DNA-PK (IC ₅₀ : 0.23 μM) [1]	Underwent rapid plasma clearance (0.108 L/h) [1]	Female BALB/c mice (IV administration) [1]

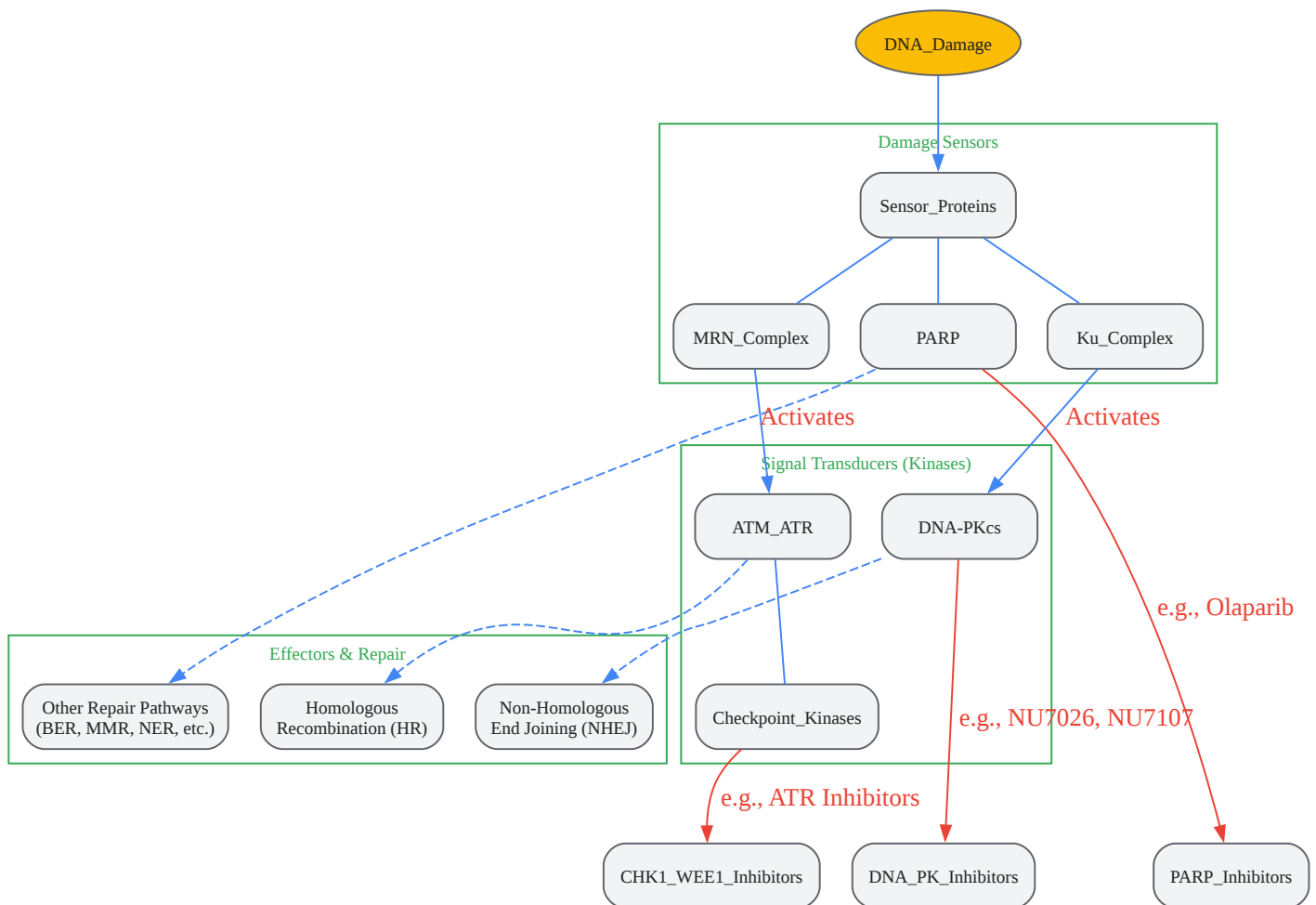
Experimental Protocol for Key Findings

The foundational comparative data between **NU-7107** and NU7026 was generated through the following *in vivo* pharmacokinetic study [1]:

- **Test Compounds:** NU7026 and its analog NU7107.
- **Formulation & Administration:**
 - For intravenous (i.v.) dosing at 5 mg kg⁻¹, compounds were formulated in 10% ethanol, 25% PEG 200, and 5% Tween 20 in saline.
- **Animal Model:** Female BALB/c mice.
- **Study Design:**
 - Groups of three mice were injected per time point.
 - Blood was collected via cardiac puncture at 0.083, 0.25, 0.5, 1, 2, 4, 6, and 24 hours post-administration.
 - Plasma was obtained by centrifugation and stored at -20°C until analysis.
- **Analytical Method:**
 - Plasma samples were analyzed by **liquid chromatography tandem mass spectrometry (LC/MS/MS)**.
 - Chromatography used a zwitterionic ABZ+ column with a methanol gradient.
 - Detection was performed using a triple quadrupole mass spectrometer with electrospray source and multiple reaction monitoring (MRM) in positive ion mode.

The Landscape of DNA Repair Inhibitors

To contextualize **NU-7107**, it's helpful to view the broader field of DNA repair inhibition. The following diagram maps the major targets and their relationships within the DNA Damage Response (DDR) network.



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This map shows that while **NU-7107** is a **DNA-PK inhibitor targeting the NHEJ pathway**, the clinical and research landscape has diversified significantly. Key inhibitor classes now include [2] [3] [4]:

- **PARP inhibitors** (e.g., Olaparib): The most clinically advanced class, exploiting synthetic lethality in HR-deficient cancers.
- **ATR, CHK1, and WEE1 inhibitors**: Target the replication stress and cell cycle checkpoint response.

- **Novel targets** like **Polθ (Polymerase Theta)** and **WRN helicase** inhibitors, which are in preclinical or early clinical development and show synthetic lethal potential in specific genetic contexts.

Interpretation and Research Implications

- **NU-7107's Niche:** The available evidence positions **NU-7107** primarily as a **tool compound for basic research**, specifically for investigating the biological role of DNA-PK and NHEJ. Its design solved a key pharmacokinetic issue of its parent compound.
- **Comparison to Modern Inhibitors:** A direct, comprehensive comparison of **NU-7107** with contemporary, clinically relevant DNA repair inhibitors (like PARPi, ATRi, etc.) regarding efficacy, specificity, and toxicity in modern models **is not available in the found literature**. The field has since progressed to target a wider array of DDR components [2] [3].
- **Research Context:** The discovery of **NU-7107** exemplifies the common challenge in early drug development where improving metabolic stability is a crucial step in lead optimization, even for research compounds [1].

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